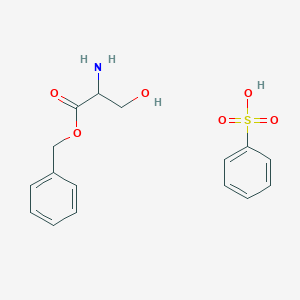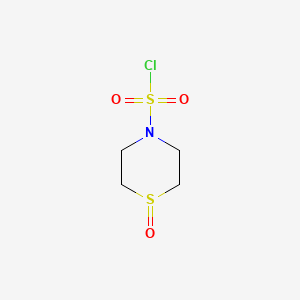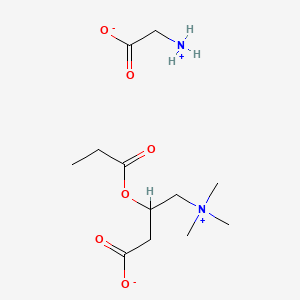![molecular formula C13H8Cl2I3NO5 B12092392 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride CAS No. 60166-91-8](/img/structure/B12092392.png)
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is a complex organic compound primarily used as an intermediate in the synthesis of Iopamidol, a nonionic radiocontrast medium. This compound is significant in medical imaging, particularly in enhancing the visibility of internal structures in radiographic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride involves multiple steps:
Iodination: The initial step involves the iodination of a benzene ring to introduce iodine atoms at specific positions.
Acylation: The iodinated benzene undergoes acylation to introduce acyl groups, forming a triiodo-benzene derivative.
Amidation: The acylated compound is then reacted with an amino acid derivative, specifically (2S)-2-(Acetyloxy)-1-oxopropylamine, to form the desired amide linkage.
Chlorination: Finally, the compound undergoes chlorination to introduce dichloride groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The dichloride groups are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.
Biology
In biological research, it serves as a tool for studying the interactions of radiocontrast agents with biological tissues and their pharmacokinetics.
Medicine
The primary application in medicine is its role in the synthesis of Iopamidol, which is used in diagnostic imaging to enhance the contrast of internal body structures.
Industry
In the industrial sector, this compound is used in the large-scale production of radiocontrast agents, ensuring the availability of high-quality diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of Iopamidol. Iopamidol works by absorbing X-rays, thereby enhancing the contrast of internal structures in radiographic images. The molecular targets include various tissues and organs, where it temporarily accumulates, allowing for detailed imaging.
Comparison with Similar Compounds
Similar Compounds
Iopromide: Another nonionic radiocontrast agent with similar applications.
Iohexol: Used in diagnostic imaging with a similar mechanism of action.
Iodixanol: A nonionic, dimeric radiocontrast agent with unique properties.
Uniqueness
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is unique due to its specific structure, which allows for the efficient synthesis of Iopamidol. Its dichloride groups and triiodo-benzene core are crucial for its function as an intermediate, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60166-91-8 |
|---|---|
Molecular Formula |
C13H8Cl2I3NO5 |
Molecular Weight |
709.82 g/mol |
IUPAC Name |
[(2S)-1-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H8Cl2I3NO5/c1-3(24-4(2)20)13(23)19-10-8(17)5(11(14)21)7(16)6(9(10)18)12(15)22/h3H,1-2H3,(H,19,23)/t3-/m0/s1 |
InChI Key |
GMPOMLNJZPYPGR-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)


![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)





![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
